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molecular formula C13H8O3 B1213741 Depsidone CAS No. 3580-77-6

Depsidone

Cat. No. B1213741
M. Wt: 212.2 g/mol
InChI Key: YCJBWNIROIXYPD-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

2-(2-Hydroxy-phenoxy)-benzoic acid (200 mg) was dissolved in acetic anhydride (10 ml) and refluxed at 145-148° C. for 8 h. The excess acetic anhydride was evaporated by a rotatory evaporator and the residue was poured into ice water. The mixture was extracted with diethyl ether. The organic layer was successively washed with saturated NaHCO3 and saturated ammonium chloride, dried over anhydrous MgSO4, filtered and evaporated by a rotatory evaporator. After dryness and purification by column chromatography, the final product was provided.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]>C(OC(=O)C)(=O)C>[CH:10]1[C:6]2[C:7](=[O:9])[O:8][C:2]3[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=3[O:4][C:5]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
146.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess acetic anhydride was evaporated by a rotatory evaporator
ADDITION
Type
ADDITION
Details
the residue was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was successively washed with saturated NaHCO3 and saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated by a rotatory evaporator
CUSTOM
Type
CUSTOM
Details
After dryness and purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2OC3=C(OC(C21)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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